molecular formula C12H15N B11916728 2-Isopropyl-6-methyl-1H-indole

2-Isopropyl-6-methyl-1H-indole

Cat. No.: B11916728
M. Wt: 173.25 g/mol
InChI Key: YANFARYDTVNGMM-UHFFFAOYSA-N
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Description

2-Isopropyl-6-methyl-1H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indole derivatives are known for their wide range of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The structure of this compound includes an indole ring substituted with isopropyl and methyl groups, which can influence its chemical behavior and biological activity.

Preparation Methods

The synthesis of indole derivatives, including 2-Isopropyl-6-methyl-1H-indole, often involves various synthetic routes. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions . Another approach is the use of Grignard reagents and tert-butyl azodicarboxylate, which provides a mild method for the conversion of aryl iodides and bromides into hydrazine derivatives . Industrial production methods may involve large-scale reactions using optimized conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-Isopropyl-6-methyl-1H-indole can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Scientific Research Applications

2-Isopropyl-6-methyl-1H-indole has various scientific research applications:

Mechanism of Action

The mechanism of action of 2-Isopropyl-6-methyl-1H-indole involves its interaction with various molecular targets and pathways. Indole derivatives can bind to multiple receptors with high affinity, influencing biological processes such as cell signaling, gene expression, and enzyme activity . The specific molecular targets and pathways involved depend on the particular biological activity being studied.

Comparison with Similar Compounds

2-Isopropyl-6-methyl-1H-indole can be compared with other indole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can lead to distinct chemical and biological properties.

Properties

Molecular Formula

C12H15N

Molecular Weight

173.25 g/mol

IUPAC Name

6-methyl-2-propan-2-yl-1H-indole

InChI

InChI=1S/C12H15N/c1-8(2)11-7-10-5-4-9(3)6-12(10)13-11/h4-8,13H,1-3H3

InChI Key

YANFARYDTVNGMM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C=C(N2)C(C)C

Origin of Product

United States

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